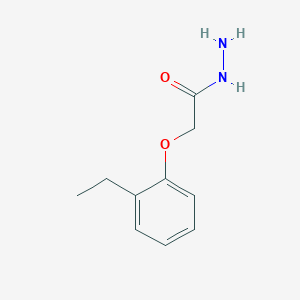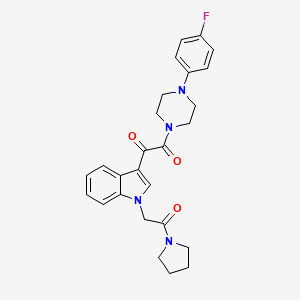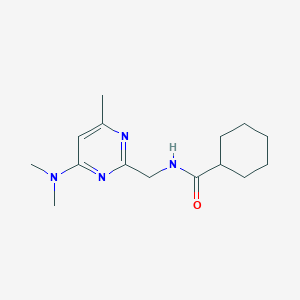
2-(2-Ethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Ethylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 379726-76-8 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-ethylphenoxy)acetohydrazide . The InChI code for this compound is 1S/C10H14N2O2/c1-2-8-5-3-4-6-9(8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-(2-Ethylphenoxy)acetohydrazide” is a powder that is stored at room temperature . It has a melting point of 65-66 degrees Celsius .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One study focused on the synthesis of novel imines and thiazolidinones starting from derivatives similar to "2-(2-Ethylphenoxy)acetohydrazide." These compounds were then characterized and evaluated for their antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Fuloria et al., 2009).
Nonlinear Optical Properties
Another application involves the study of the nonlinear optical properties of hydrazones derived from "2-(2-Ethylphenoxy)acetohydrazide" analogs. These studies utilized z-scan techniques to investigate two-photon absorption and optical power limiting behavior, suggesting their potential use in optical device applications like limiters and switches (Naseema et al., 2010).
Anti-inflammatory and Analgesic Activities
Research on 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, synthesized from "2-(2-Ethylphenoxy)acetohydrazide" and other related compounds, demonstrated significant analgesic and anti-inflammatory activities in animal models. This suggests their potential for development into new therapeutic agents (Dewangan et al., 2015).
Antimicrobial Activity of Derivatives
The synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, starting from compounds related to "2-(2-Ethylphenoxy)acetohydrazide," demonstrated significant antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents (Salahuddin et al., 2017).
Molecular Structure Analysis
A study on the molecular structure of "2-(4-Methoxyphenoxy)acetohydrazide," a compound closely related to "2-(2-Ethylphenoxy)acetohydrazide," provided insights into its electronic delocalization and hydrogen bonding patterns, which could influence its reactivity and interaction with biological targets (Gang Liu & Jie Gao, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-ethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-5-3-4-6-9(8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYPSOGZRGFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)

![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)




![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)

